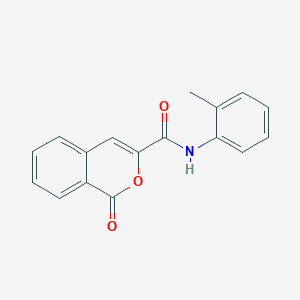![molecular formula C20H13F2N3OS B11284958 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11284958.png)
2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound featuring a benzamide core with fluorine substitutions and a thiazolo-pyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. The process includes the formation of the thiazolo-pyridine ring system followed by the introduction of the benzamide moiety. Key steps involve:
Formation of Thiazolo-Pyridine Core: This involves the annulation of thiazole to a pyridine ring, often using reagents like acetyl chloride or benzyl chloride in solvents such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere.
Introduction of Benzamide Moiety: The benzamide group is introduced through reactions involving 2,6-difluorobenzoic acid derivatives.
Industrial Production Methods
化学反应分析
Types of Reactions
2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, affecting the compound’s reactivity.
Substitution: Replacement of functional groups, such as halogen atoms, with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted benzamides .
科学研究应用
2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which could have implications in cancer treatment.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Biological Research: Its interactions with various enzymes and receptors are studied to understand its potential therapeutic effects.
作用机制
The mechanism of action of 2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its binding to specific molecular targets, such as PI3K enzymes. The compound’s structure allows it to form key hydrogen bonds and other interactions with the active sites of these enzymes, inhibiting their activity and potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo-pyridine core and exhibit similar biological activities, such as PI3K inhibition.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally similar in terms of aromaticity and heterocyclic nature.
Uniqueness
2,6-Difluoro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the combination of fluorine atoms with the thiazolo-pyridine moiety. This unique structure contributes to its distinct electronic properties and biological activities.
属性
分子式 |
C20H13F2N3OS |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
2,6-difluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13F2N3OS/c1-11-7-8-12(19-25-15-6-3-9-23-20(15)27-19)10-16(11)24-18(26)17-13(21)4-2-5-14(17)22/h2-10H,1H3,(H,24,26) |
InChI 键 |
CYUIMZQAPFETJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(4-bromophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B11284889.png)
![1-(3-methoxybenzyl)-5,8-dimethyl-3-(3-methylphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B11284892.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B11284897.png)
![1-[(2-Fluorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11284899.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11284905.png)
![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11284906.png)
![3-[(4-Bromophenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11284913.png)
![1-methyl-N~4~-(3-methylphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11284915.png)

![Ethyl 2-(2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B11284922.png)
![2-(3-Methylphenyl)-N-(4-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B11284927.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11284931.png)
![15-[(4-fluorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11284942.png)
![Ethyl 4-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284949.png)
